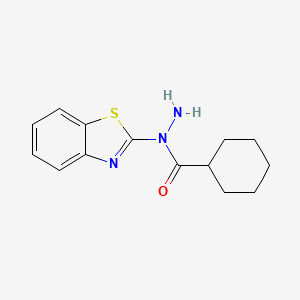![molecular formula C15H11F3N4O4 B14947011 N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE is a complex organic compound with the molecular formula C15H11F3N4O4 This compound features a unique structure that includes a trifluoromethyl group, a furylmethyl group, and an isonicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinyl core, followed by the introduction of the trifluoromethyl group and the furylmethyl group. The final step involves the coupling of the isonicotinamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinyl ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the imidazolidinyl ring can produce various imidazolidine derivatives .
Applications De Recherche Scientifique
N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the furylmethyl group contributes to its overall reactivity. The isonicotinamide moiety plays a crucial role in modulating the compound’s biological activity by interacting with key pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CYCLOHEXANECARBOXAMIDE
- N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2,2-DIMETHYLPROPANAMIDE
- N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-METHOXYBENZAMIDE
Uniqueness
Compared to these similar compounds, N-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the isonicotinamide moiety, in particular, enhances its potential for therapeutic applications and its ability to interact with a wide range of molecular targets .
Propriétés
Formule moléculaire |
C15H11F3N4O4 |
|---|---|
Poids moléculaire |
368.27 g/mol |
Nom IUPAC |
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11F3N4O4/c16-15(17,18)14(20-11(23)9-3-5-19-6-4-9)12(24)22(13(25)21-14)8-10-2-1-7-26-10/h1-7H,8H2,(H,20,23)(H,21,25) |
Clé InChI |
KARBJVOMJQCTIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)

![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14947000.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
